molecular formula C8H17N B1589246 (R)-(-)-1-Cyclohexylethylamine CAS No. 5913-13-3

(R)-(-)-1-Cyclohexylethylamine

Cat. No.: B1589246
CAS No.: 5913-13-3
M. Wt: 127.23 g/mol
InChI Key: XBWOPGDJMAJJDG-SSDOTTSWSA-N
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Description

®-(-)-1-Cyclohexylethylamine is a chiral amine with the molecular formula C8H17N. It is characterized by the presence of a cyclohexyl group attached to an ethylamine moiety. This compound is notable for its enantiomeric purity and is widely used in various chemical and pharmaceutical applications due to its unique stereochemistry.

Mechanism of Action

Target of Action

®-(-)-1-Cyclohexylethylamine is a chiral amine that is primarily used as a resolving agent for racemic compounds . The primary targets of ®-(-)-1-Cyclohexylethylamine are these racemic compounds, which are mixtures containing equal amounts of two enantiomers.

Mode of Action

The interaction of ®-(-)-1-Cyclohexylethylamine with its targets involves the formation of diastereomeric salts, which have different solubilities and can be separated. This results in the resolution of the racemic mixture into its constituent enantiomers .

Biochemical Pathways

The biochemical pathways affected by ®-(-)-1-Cyclohexylethylamine are those involved in the synthesis and metabolism of the racemic compounds it resolves. The downstream effects of this action include the production of pure enantiomers from racemic mixtures .

Pharmacokinetics

It is known to be a liquid at room temperature and has a density of 0866 g/mL at 20 °C (lit) . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of ®-(-)-1-Cyclohexylethylamine’s action are the resolution of racemic mixtures into pure enantiomers. This is a crucial step in the production of many pharmaceuticals, as different enantiomers of a drug can have different biological activities .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of ®-(-)-1-Cyclohexylethylamine. For example, its solubility and reactivity may vary with changes in these parameters .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-1-Cyclohexylethylamine typically involves the reduction of the corresponding ketone, ®-(-)-1-Cyclohexylethanone, using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out under anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods: On an industrial scale, ®-(-)-1-Cyclohexylethylamine can be produced through catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process often employs catalysts such as palladium on carbon (Pd/C) or Raney nickel under high-pressure hydrogenation conditions.

Types of Reactions:

    Oxidation: ®-(-)-1-Cyclohexylethylamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

®-(-)-1-Cyclohexylethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme-substrate interactions and as a ligand in chiral chromatography.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral amines.

    Industry: ®-(-)-1-Cyclohexylethylamine is used in the production of chiral catalysts and as a resolving agent for racemic mixtures.

Comparison with Similar Compounds

  • (S)-(+)-1-Cyclohexylethylamine
  • 1-Cyclohexyl-2-aminopropane
  • Cyclohexylmethylamine

Comparison: ®-(-)-1-Cyclohexylethylamine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its (S)-enantiomer and other similar compounds. For instance, the ®-enantiomer may exhibit different reactivity, binding affinity, and biological activity, making it particularly valuable in applications requiring high enantiomeric purity.

Properties

IUPAC Name

(1R)-1-cyclohexylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWOPGDJMAJJDG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5913-13-3
Record name (-)-1-Cyclohexylethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5913-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-α-cyclohexanemethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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